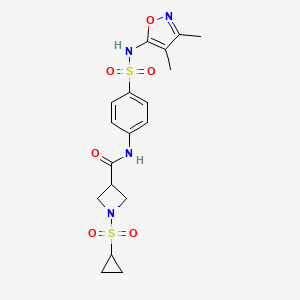
1-(cyclopropylsulfonyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(cyclopropylsulfonyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O6S2 and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylsulfonyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylsulfonyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(cyclopropanesulfonyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}azetidine-3-carboxamide:
NLRP3 Inflammasome Inhibition
This compound has shown potential as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the immune response. Inhibition of the NLRP3 inflammasome can be beneficial in treating various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 2 diabetes .
Neuroinflammation and Neurodegenerative Diseases
Due to its ability to inhibit the NLRP3 inflammasome, this compound may also be useful in addressing neuroinflammatory conditions. Neuroinflammation is a key factor in the progression of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. By reducing inflammation, this compound could potentially slow down or prevent the progression of these diseases .
Cancer Therapy
The compound’s structure suggests it may have applications in cancer therapy. Sulfonamide derivatives are known for their anticancer properties, and this compound could be explored for its potential to inhibit cancer cell growth and proliferation. Research could focus on its effects on various cancer cell lines and its mechanism of action .
Antiviral Activity
Given the structural features of this compound, it may possess antiviral properties. Compounds with similar structures have been investigated for their ability to inhibit viral replication. This compound could be tested against a range of viruses to determine its efficacy and potential as an antiviral agent .
Antibacterial and Antifungal Applications
Sulfonamide derivatives are also known for their antibacterial and antifungal activities. This compound could be evaluated for its effectiveness against various bacterial and fungal pathogens. Its potential to serve as a broad-spectrum antimicrobial agent could be particularly valuable in the development of new antibiotics .
Anti-inflammatory Properties
Beyond its role in inhibiting the NLRP3 inflammasome, this compound may have broader anti-inflammatory effects. It could be investigated for its ability to reduce inflammation in various tissues and organs, making it a potential candidate for treating chronic inflammatory conditions .
Drug Development and Pharmacological Probes
This compound can serve as a valuable pharmacological probe in drug development. By studying its interactions with various biological targets, researchers can gain insights into its mechanism of action and identify potential therapeutic applications. This information can guide the development of new drugs based on this compound’s structure .
Biochemical Research
In biochemical research, this compound can be used to study the role of sulfonamide derivatives in biological systems. Its unique structure allows for the exploration of structure-activity relationships, helping researchers understand how different modifications affect its biological activity. This knowledge can be applied to design more effective compounds for various applications .
These applications highlight the versatility and potential of 1-(cyclopropanesulfonyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}azetidine-3-carboxamide in scientific research. Each field offers unique opportunities for further investigation and development.
If you have any specific questions or need more details on any of these applications, feel free to ask!
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S2/c1-11-12(2)20-28-18(11)21-29(24,25)15-5-3-14(4-6-15)19-17(23)13-9-22(10-13)30(26,27)16-7-8-16/h3-6,13,16,21H,7-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZRFJUPEXPSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CN(C3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2512771.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2512772.png)
![2-benzyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2512773.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2512774.png)


![N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2512779.png)

![Ethyl 6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2512783.png)
![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

